2-(4-Methylanilino)-4-nitrobenzoic acid
Description
2-(4-Methylanilino)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative with a 4-methylaniline moiety at the ortho position. This compound is of interest due to its structural features, which include a carboxylic acid group, nitro group (electron-withdrawing), and aromatic amine substituent.
Properties
CAS No. |
26690-12-0 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-(4-methylanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-4-10(5-3-9)15-13-8-11(16(19)20)6-7-12(13)14(17)18/h2-8,15H,1H3,(H,17,18) |
InChI Key |
ZFHSOCCCCAIOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylanilino)-4-nitrobenzoic acid typically involves the nitration of 4-methylaniline followed by a coupling reaction with benzoic acid derivatives. One common method is the nitration of 4-methylaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The resulting nitro compound is then coupled with a benzoic acid derivative under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylanilino)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 2-(4-Methylanilino)-4-aminobenzoic acid.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
2-(4-Methylanilino)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylanilino)-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The compound’s analogues differ primarily in substituent positions and functional groups:
| Compound Name | Substituents on Benzene Ring | Substituents on Aniline Ring | Key Functional Groups |
|---|---|---|---|
| 2-(4-Methylanilino)-4-nitrobenzoic acid | -NO₂ (position 4), -COOH (position 1) | -CH₃ (position 4) | Carboxylic acid, nitro, amine |
| 2-(4-Methoxyanilino)-4-nitrobenzoic acid | -NO₂ (position 4), -COOH (position 1) | -OCH₃ (position 4) | Carboxylic acid, nitro, methoxy |
| 4-(Methylamino)-3-nitrobenzoic acid | -NO₂ (position 3), -COOH (position 4) | -CH₃ (position N-methyl) | Carboxylic acid, nitro, methylamine |
| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid | -CO-C=C-O (conjugated system) | -CH₃ (position 4) | α,β-unsaturated ketone, carboxylic acid |
Key Observations :
- Electronic Effects : The nitro group at position 4 (vs. 3) enhances electron withdrawal, affecting acidity and reactivity .
- Solubility: this compound is likely insoluble in water, similar to (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, which requires organic solvent mixtures (e.g., isopropyl alcohol:acetone = 4:3) for analysis .
- Synthetic Pathways : Analogues are synthesized via condensation reactions (e.g., p-toluidine with nitrobenzoic acid derivatives) or hydrolysis of intermediates like 1M7 (7-nitro-1H-benzo[d][1,3]oxazine-2,4-dione) .
Physicochemical and Pharmacological Properties
Table 1: Comparative Data
Notes:
- The nitro group’s position (3 vs. 4) impacts electronic distribution and biological activity. For example, 4-(Methylamino)-3-nitrobenzoic acid is prioritized in anticoagulant studies due to improved bioavailability .
- Methoxy substituents (e.g., in 2-(4-Methoxyanilino)-4-nitrobenzoic acid) may reduce reactivity compared to methyl groups due to steric and electronic effects .
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